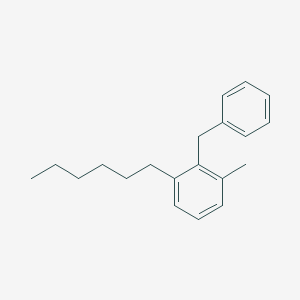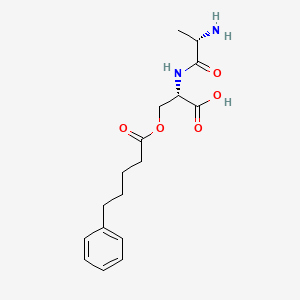
L-Alanyl-O-(5-phenylpentanoyl)-L-serine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Alanyl-O-(5-phenylpentanoyl)-L-serine is a synthetic compound that belongs to the class of peptides. Peptides are short chains of amino acids linked by peptide bonds. This particular compound is composed of L-alanine and L-serine, with a 5-phenylpentanoyl group attached to the serine residue. Peptides like this one are often studied for their potential biological activities and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanyl-O-(5-phenylpentanoyl)-L-serine typically involves the following steps:
Protection of Functional Groups: Protecting groups are used to prevent unwanted reactions at specific sites on the amino acids.
Coupling Reactions: The amino acids are coupled using reagents like carbodiimides (e.g., DCC) or other coupling agents to form peptide bonds.
Introduction of the 5-Phenylpentanoyl Group: This step involves the acylation of the serine residue with 5-phenylpentanoic acid or its derivatives.
Deprotection: The protecting groups are removed to yield the final product.
Industrial Production Methods
Industrial production of such peptides often involves automated peptide synthesizers, which can efficiently carry out the coupling and deprotection steps. These machines use solid-phase peptide synthesis (SPPS) techniques, where the peptide is assembled on a solid resin support.
Analyse Des Réactions Chimiques
Types of Reactions
L-Alanyl-O-(5-phenylpentanoyl)-L-serine can undergo various chemical reactions, including:
Oxidation: The serine residue can be oxidized to form a hydroxyl group.
Reduction: Reduction reactions can target the carbonyl groups in the peptide.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens or nitrating agents.
Major Products Formed
The major products formed depend on the specific reactions and conditions used. For example, oxidation of the serine residue can yield a hydroxylated peptide, while substitution reactions on the phenyl group can introduce various functional groups.
Applications De Recherche Scientifique
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for therapeutic applications, including drug development.
Industry: Utilized in the development of new materials or as a component in biochemical assays.
Mécanisme D'action
The mechanism of action of L-Alanyl-O-(5-phenylpentanoyl)-L-serine depends on its specific interactions with biological targets. It may interact with enzymes, receptors, or other proteins, modulating their activity. The phenylpentanoyl group could play a role in enhancing the compound’s binding affinity or specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Alanyl-L-serine: A simpler peptide without the phenylpentanoyl group.
L-Alanyl-O-(4-phenylbutanoyl)-L-serine: A similar compound with a shorter phenylalkyl chain.
L-Alanyl-O-(6-phenylhexanoyl)-L-serine: A similar compound with a longer phenylalkyl chain.
Uniqueness
L-Alanyl-O-(5-phenylpentanoyl)-L-serine is unique due to the specific length and structure of its phenylpentanoyl group, which may confer distinct biological or chemical properties compared to other similar peptides.
Propriétés
Numéro CAS |
921934-39-6 |
|---|---|
Formule moléculaire |
C17H24N2O5 |
Poids moléculaire |
336.4 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(5-phenylpentanoyloxy)propanoic acid |
InChI |
InChI=1S/C17H24N2O5/c1-12(18)16(21)19-14(17(22)23)11-24-15(20)10-6-5-9-13-7-3-2-4-8-13/h2-4,7-8,12,14H,5-6,9-11,18H2,1H3,(H,19,21)(H,22,23)/t12-,14-/m0/s1 |
Clé InChI |
BJAZHPBEYPIEGX-JSGCOSHPSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](COC(=O)CCCCC1=CC=CC=C1)C(=O)O)N |
SMILES canonique |
CC(C(=O)NC(COC(=O)CCCCC1=CC=CC=C1)C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


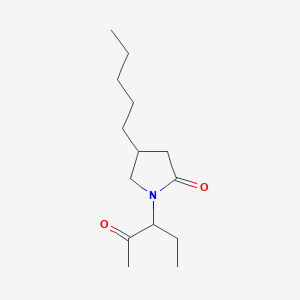
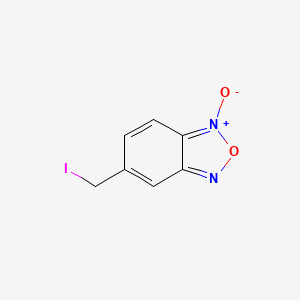
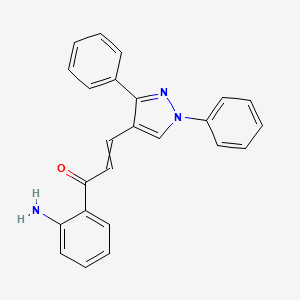
![Methanone, (4-amino-1H-pyrrolo[2,3-b]pyridin-3-yl)phenyl-](/img/structure/B14184703.png)
![3-Fluoro-4-[(undec-10-en-1-yl)oxy]benzoic acid](/img/structure/B14184704.png)
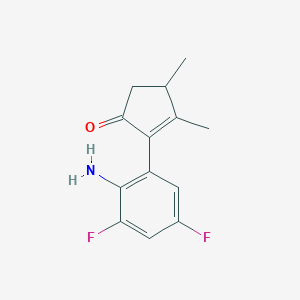
![6-Methyl-n-{[1-(methylamino)cyclopropyl]methyl}pyridin-3-amine](/img/structure/B14184718.png)

![N-Hydroxy-2-[methyl(4-phenylbutyl)sulfamoyl]acetamide](/img/structure/B14184724.png)
![3-Pyridinecarboxylic acid, 2-[[4-(methoxycarbonyl)phenyl]thio]-6-methyl-](/img/structure/B14184726.png)
![Methanone, (5-bromo-4-nitro-1H-pyrrolo[2,3-b]pyridin-3-yl)phenyl-](/img/structure/B14184732.png)
![1,3-Dimethyl-5-[(prop-1-en-1-yl)oxy]benzene](/img/structure/B14184750.png)
![3-{[tert-Butyl(dimethyl)silyl]oxy}-1-methylpyrrolidine-2,5-dione](/img/structure/B14184760.png)
